2-(2,4-Dichlorophenoxy)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate
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Description
2-(2,4-Dichlorophenoxy)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C20H20Cl2N2O7S and its molecular weight is 503.35. The purity is usually 95%.
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Biological Activity
The compound 2-(2,4-Dichlorophenoxy)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive view of its pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H19Cl2N3O4S
- Molecular Weight : 433.34 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an anti-inflammatory and analgesic agent. The following sections detail specific activities observed in various studies.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of thiophene and phenoxy compounds have shown strong inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
Key Findings:
- Inhibition of COX Enzymes : Similar compounds have demonstrated IC50 values indicating potent inhibition of COX enzymes, suggesting that the target compound may exhibit comparable activity.
- Carrageenan-Induced Inflammation : Studies involving carrageenan-induced paw edema in rats have shown that related compounds significantly reduce inflammation, thereby supporting the hypothesis that this compound may also possess similar properties .
Analgesic Activity
The analgesic potential of compounds related to this structure has been explored extensively. The presence of a piperazine ring is often associated with pain relief mechanisms.
Case Studies:
- Piperazine Derivatives : A study on piperazine derivatives indicated that modifications in their structure could enhance analgesic effects, potentially applicable to our compound .
- Comparison with Standard Analgesics : Compounds with similar functional groups have been tested against standard analgesics like acetylsalicylic acid, showing superior efficacy in some cases .
Antimicrobial Activity
Emerging research suggests that the presence of a thiophene moiety can enhance antimicrobial properties. This is particularly relevant for drug development targeting resistant strains of bacteria.
Research Insights:
- In Vitro Studies : Compounds similar to the target have shown activity against various bacterial strains, indicating potential for broad-spectrum antimicrobial applications.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the phenoxy and thiophene rings can lead to enhanced potency or selectivity.
Modification | Effect on Activity |
---|---|
Substitution on the thiophene ring | Increased antimicrobial activity |
Variations in piperazine substitution | Enhanced analgesic effects |
Properties
IUPAC Name |
2-[4-[2-(2,4-dichlorophenoxy)acetyl]piperazin-1-yl]-1-thiophen-2-ylethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3S.C2H2O4/c19-13-3-4-16(14(20)10-13)25-12-18(24)22-7-5-21(6-8-22)11-15(23)17-2-1-9-26-17;3-1(4)2(5)6/h1-4,9-10H,5-8,11-12H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGGNTOPSQNLOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CS2)C(=O)COC3=C(C=C(C=C3)Cl)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.